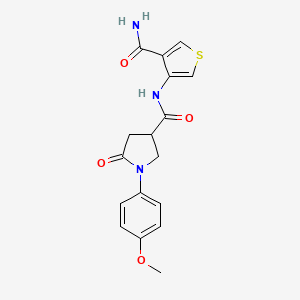
6-(benzylsulfanyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Subsequent steps involve the selective introduction of the benzylsulfanyl and cyano groups through nucleophilic substitution and addition reactions.
Final Coupling:
The final steps involve coupling the carboxamide group with the pyridine core under specific conditions, typically involving amide bond formation facilitated by reagents like carbodiimides.
Industrial Production Methods
While the compound's intricate structure presents challenges for large-scale production, advancements in catalytic processes and continuous flow chemistry are being explored to enhance yield and efficiency. Batch processes remain common for research-scale synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzylsulfanyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)pyridine-3-carboxamide typically involves multi-step processes:
Formation of the Pyridine Core:
Initial steps often include the construction of the pyridine ring via condensation reactions involving appropriate precursors such as 2-methoxyphenylacetonitrile and 2-methyl-4-(5-methylfuran-2-yl)pyridine.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylsulfanyl group, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions may target the cyano group, potentially converting it into primary amines under conditions such as catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are often employed.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents such as alkyl halides or nitrating agents, under conditions like Friedel-Crafts alkylation or nitration.
Major Products
Sulfoxides and sulfones from oxidation.
Primary amines from reduction of the cyano group.
Various substituted derivatives from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound serves as a valuable building block for synthesizing more complex molecules, enabling the exploration of new chemical reactivity and molecular design.
Biology
In biological research, the compound's potential as a bioactive molecule is explored, particularly for its interactions with biological macromolecules and enzymes.
Medicine
The structural features of the compound make it a candidate for drug development, particularly as a lead compound in the design of new therapeutic agents targeting specific pathways or diseases.
Industry
Applications in the material sciences are explored, particularly for developing novel polymers and materials with unique properties.
Wirkmechanismus
The mechanism by which 6-(benzylsulfanyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)pyridine-3-carboxamide exerts its effects is dependent on its interaction with specific molecular targets. These interactions can modulate various pathways, potentially affecting enzyme activity, protein-protein interactions, and signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(benzylsulfanyl)-5-cyano-2-methyl-4-(2-methylphenyl)pyridine-3-carboxamide
6-(phenylsulfanyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)pyridine-3-carboxamide
6-(benzylthio)-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)pyridine-3-carboxamide
Uniqueness
This compound's unique structure and versatile reactivity make it a promising subject for further scientific exploration and technological innovation.
Eigenschaften
IUPAC Name |
6-benzylsulfanyl-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S/c1-17-13-14-23(33-17)25-20(15-28)27(34-16-19-9-5-4-6-10-19)29-18(2)24(25)26(31)30-21-11-7-8-12-22(21)32-3/h4-14H,16H2,1-3H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQONJWBBDWBGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=C(C(=NC(=C2C(=O)NC3=CC=CC=C3OC)C)SCC4=CC=CC=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2Z)-7-(diethylamino)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2706930.png)
![N-(2-ethoxyphenyl)-2-[3-(4-ethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2706931.png)

![methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2706936.png)





![3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2706945.png)
